molecular formula C11H12N2O3S B2768974 2-(3,5-Dimethoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole CAS No. 460728-05-6

2-(3,5-Dimethoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole

Cat. No.: B2768974
CAS No.: 460728-05-6
M. Wt: 252.29
InChI Key: ZGWWVNHWPIOYDK-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethoxybenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound. These products can be further utilized in different applications, depending on their chemical properties.

Scientific Research Applications

2-(3,5-Dimethoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress and inflammation play a role.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating key biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives such as 2-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole and 2-(4-methoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole. These compounds share structural similarities but differ in the substitution patterns on the phenyl ring and the nature of the substituents.

Uniqueness

2-(3,5-Dimethoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole is unique due to the presence of both the 3,5-dimethoxyphenyl and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.

Biological Activity

2-(3,5-Dimethoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family. Its unique structure features a five-membered ring containing nitrogen and oxygen atoms, which contributes to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies indicate that it may function as an antioxidant , scavenging free radicals and reducing oxidative stress. Additionally, it appears to modulate signaling pathways related to inflammation and cell proliferation .

Biological Activities

The compound exhibits a broad spectrum of biological activities:

  • Antimicrobial Activity : Research has shown that oxadiazole derivatives possess significant antimicrobial properties, including antibacterial and antifungal effects. In particular, derivatives of 1,3,4-oxadiazole have been tested against various strains of bacteria and fungi .
  • Anticancer Potential : The oxadiazole scaffold has been recognized for its anticancer properties. Studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting critical cellular processes .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Antimicrobial Evaluation : In a study assessing various oxadiazole derivatives for antimicrobial efficacy, this compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative strains .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds indicated that certain derivatives could enhance cell viability in normal cells while exhibiting cytotoxic effects on cancer cells at specific concentrations. The best-performing compounds were noted for their selective toxicity against tumor cells without adversely affecting healthy cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound within the oxadiazole family, a comparison with other derivatives is essential:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureSignificant against S. aureusInduces apoptosis
2-(4-Methoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazoleStructureModerate against E. coliLimited data available
2-(3-Methylphenyl)-1,3,4-oxadiazoleStructureWeak against most strainsNot extensively studied

This table illustrates that while many oxadiazole derivatives exhibit biological activity, this compound stands out due to its potent antimicrobial and anticancer properties.

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)-5-methylsulfanyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-14-8-4-7(5-9(6-8)15-2)10-12-13-11(16-10)17-3/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWWVNHWPIOYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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